Methyl 2-amino-3-chloro-5-fluorobenzoate
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Overview
Description
Methyl 2-amino-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of benzoic acid, featuring amino, chloro, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can lead to the formation of various functionalized compounds .
Scientific Research Applications
Methyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-3-chloro-5-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino, chloro, and fluoro groups on the benzene ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-chloro-5-fluorobenzoate
- Methyl 3-amino-2-chloro-5-fluorobenzoate
- Methyl 5-amino-3-chloro-2-fluorobenzoate
Uniqueness
Methyl 2-amino-3-chloro-5-fluorobenzoate is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups on the benzene ring provides a distinctive profile that can be leveraged in various applications .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQZTAVYMGQRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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